MRK-740

Epigenetics Chemical Biology Histone Methyltransferase

MRK-740 is the first-in-class, substrate-competitive PRDM9 chemical probe that sets the gold standard for target deconvolution. Unlike pan-methyltransferase inhibitors, it delivers unambiguous phenotype-to-target mapping via its unique SAM-dependent inhibition, >100-fold selectivity over other HMTs, and >500-fold selectivity over PRDM7. The availability of a matched inactive control (MRK-740-NC) provides a definitive benchmark for on-target validation. With biochemical IC50=80 nM and cellular IC50=0.8 µM, it is ready for high-throughput screening and mechanistic studies. Procure this essential research tool to ensure the highest level of experimental rigor.

Molecular Formula C25H32N6O3
Molecular Weight 464.6 g/mol
Cat. No. B1193108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRK-740
SynonymsMRK-740;  MRK 740;  MRK740
Molecular FormulaC25H32N6O3
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)N2CCC3(CC2)CN(CCN3C)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC
InChIInChI=1S/C25H32N6O3/c1-18-13-20(5-8-26-18)30-9-6-25(7-10-30)17-31(12-11-29(25)2)24-27-23(28-34-24)19-14-21(32-3)16-22(15-19)33-4/h5,8,13-16H,6-7,9-12,17H2,1-4H3
InChIKeyNZYTZRHHBAJPKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MRK-740 Chemical Probe: Potent, Selective, SAM-Dependent PRDM9 Inhibitor for Epigenetic Research


MRK-740 is a first-in-class chemical probe that acts as a potent, selective, and substrate-competitive inhibitor of the histone methyltransferase PRDM9 [1]. It inhibits PRDM9-mediated trimethylation of histone H3 at lysine 4 (H3K4me3) with an in vitro IC50 of 80 ± 16 nM and demonstrates >100-fold selectivity over other histone methyltransferases [1][2]. The compound binds in the substrate-binding pocket of PRDM9 with extensive interactions with the cofactor S-adenosylmethionine (SAM), conferring SAM-dependent inhibition [1]. MRK-740 serves as a validated chemical tool for dissecting PRDM9 biology, with a closely related inactive control compound (MRK-740-NC) available for rigorous experimental validation [1].

Why Generic PRDM9 Inhibitors Cannot Replace MRK-740: Evidence-Based Differentiation for Research Procurement


Generic or pan-methyltransferase inhibitors (e.g., sinefungin, SAH analogs) lack the target specificity and defined mechanism required for unambiguous interpretation of PRDM9-dependent phenotypes [1]. These broad-spectrum agents inhibit multiple SAM-dependent methyltransferases, confounding cellular and in vivo results. In contrast, MRK-740's unique SAM-dependent, substrate-competitive binding mode, combined with its validated >100-fold selectivity window over other histone methyltransferases and >500-fold selectivity over the closely related PRDM7, ensures that observed effects can be confidently attributed to PRDM9 inhibition [2]. Furthermore, the availability of a structurally matched inactive control (MRK-740-NC) provides an essential experimental benchmark that generic inhibitors cannot offer, directly enabling the distinction between on-target and off-target effects in complex biological systems [1][2].

MRK-740 Quantitative Evidence: Head-to-Head Comparisons for Informed Procurement


MRK-740 vs. MRK-740-NC: Direct Comparison of On-Target PRDM9 Inhibition in Cellular Assays

MRK-740 specifically and directly inhibits H3K4 methylation at endogenous PRDM9 target loci in HEK293T cells, whereas the closely related inactive control compound, MRK-740-NC, does not [1]. This direct comparison establishes MRK-740's on-target cellular activity and provides a validated negative control for experimental design [1].

Epigenetics Chemical Biology Histone Methyltransferase

MRK-740 Selectivity Over PRDM7: Quantitative Enzyme Inhibition Comparison

MRK-740 displays >500-fold selectivity for PRDM9 over the closely related family member PRDM7 [1][2]. The IC50 for PRDM9 inhibition is 80 nM, while the IC50 for PRDM7 is 45 µM, demonstrating that MRK-740 does not broadly inhibit other PRDM family members [1].

Biochemical Assay Selectivity Profiling PRDM Family

MRK-740 Broad Selectivity Profiling: >100-Fold Window Against Diverse Methyltransferases

MRK-740 was profiled against a panel of 32 methyltransferases at 1 µM and 10 µM, demonstrating >100-fold selectivity over other histone methyltransferases [1][2]. The compound did not inhibit 11 other PRDM family members and showed no significant activity against 108 diverse enzymes and receptors in a Eurofins Panlabs panel [1][2].

Selectivity Profiling Drug Discovery Chemical Probe

MRK-740 Cellular Potency: Concentration-Dependent H3K4me3 Inhibition in Intact Cells

MRK-740 inhibits PRDM9-mediated H3K4 trimethylation in cells with an IC50 of 0.8 µM [1][2]. This cellular potency is consistent with its biochemical IC50 of 80 nM and confirms that MRK-740 is cell-penetrant and active against endogenous PRDM9 targets [1].

Cell Biology Epigenetics Dose-Response

Optimal Use Cases for MRK-740: Translating Quantitative Evidence into Research and Industrial Applications


Validating PRDM9-Specific Functions in Meiosis and Genome Stability Studies

In studies investigating the role of PRDM9 in meiotic recombination, double-strand break formation, and genome instability, MRK-740 provides the required target specificity and potency [1]. The compound's >100-fold selectivity over other methyltransferases and >500-fold selectivity over PRDM7 ensures that observed effects are PRDM9-dependent [1][2]. Researchers should co-treat with MRK-740-NC to control for off-target effects [1]. Typical cellular concentrations range from 0.3 µM to 3 µM based on the cellular IC50 of 0.8 µM [1].

Dissecting PRDM9-Dependent Oncogenic Pathways in Cancer Models

For preclinical oncology research exploring aberrant PRDM9 expression in tumors, MRK-740 enables precise inhibition of PRDM9 methyltransferase activity [1]. The compound's cell activity and defined selectivity profile allow for unambiguous interpretation of PRDM9's contribution to cancer cell proliferation, survival, and metabolic reprogramming [1]. Studies have shown that PRDM9 inhibition can eliminate drug-tolerant persister cells in glioblastoma models when combined with chemotherapy [1]. The availability of the inactive control MRK-740-NC is critical for confirming on-target effects in these complex models [1].

Chemical Probe Qualification for High-Throughput Screening and Target Validation

MRK-740 is a validated chemical probe suitable for high-throughput screening campaigns and target validation studies in both academic and industrial settings [1]. Its defined biochemical and cellular potencies (IC50 = 80 nM and 0.8 µM, respectively) provide quantitative benchmarks for assay development [1]. The compound's selectivity against 108 off-targets and 32 methyltransferases meets the stringent criteria for a high-quality chemical probe, minimizing false positives in phenotypic screens [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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